Cas no 1111260-49-1 (3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine)

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine structure
1111260-49-1 structure
Product name:3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
CAS No:1111260-49-1
MF:C19H12ClFN4OS
Molecular Weight:398.841184616089
CID:5386822

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-6-(4-fluorophenyl)pyridazine
    • 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
    • インチ: 1S/C19H12ClFN4OS/c20-15-4-2-1-3-14(15)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)12-5-7-13(21)8-6-12/h1-10H,11H2
    • InChIKey: DZHJCWUXBCSNCK-UHFFFAOYSA-N
    • SMILES: C1(SCC2ON=C(C3=CC=CC=C3Cl)N=2)=NN=C(C2=CC=C(F)C=C2)C=C1

計算された属性

  • 精确分子量: 398.04
  • 同位素质量: 398.04
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 471
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90A^2

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 617.7±65.0 °C(Predicted)
  • 酸度系数(pKa): 0.79±0.10(Predicted)

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-4301-2mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
2mg
$59.0 2023-09-10
Life Chemicals
F3398-4301-20μmol
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3398-4301-5mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
5mg
$69.0 2023-09-10
Life Chemicals
F3398-4301-2μmol
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-4301-5μmol
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-4301-25mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
25mg
$109.0 2023-09-10
Life Chemicals
F3398-4301-30mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
30mg
$119.0 2023-09-10
Life Chemicals
F3398-4301-10μmol
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-4301-4mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
4mg
$66.0 2023-09-10
Life Chemicals
F3398-4301-3mg
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
1111260-49-1
3mg
$63.0 2023-09-10

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine 関連文献

3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazineに関する追加情報

Comprehensive Analysis of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine (CAS No. 1111260-49-1)

The compound 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine (CAS No. 1111260-49-1) is a structurally complex molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique combination of a pyridazine core, 1,2,4-oxadiazole moiety, and substituted phenyl rings makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, given the prevalence of similar structures in drug discovery pipelines.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like this one, especially those containing fluorophenyl and chlorophenyl groups. These structural features are frequently searched in academic databases, reflecting their importance in medicinal chemistry. The compound's sulfanyl linker between the oxadiazole and pyridazine rings is particularly noteworthy, as such linkages often influence bioavailability and target binding affinity.

The 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine structure presents several interesting features for drug design. The 4-fluorophenyl group at the 6-position of the pyridazine ring is a common pharmacophore found in many CNS-active compounds, while the 2-chlorophenyl substitution on the oxadiazole ring may contribute to enhanced lipophilicity and membrane permeability. These characteristics make it relevant to current research trends focusing on blood-brain barrier penetration and CNS drug development.

From a synthetic chemistry perspective, the preparation of CAS 1111260-49-1 involves challenging transformations that have become hot topics in organic chemistry forums. The formation of the 1,2,4-oxadiazole ring typically requires careful optimization of reaction conditions, while the introduction of the sulfanyl bridge demands selective protection-deprotection strategies. These synthetic challenges align with current industry demands for green chemistry approaches and atom-economical reactions.

The physicochemical properties of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine are of particular interest to computational chemists and formulation scientists. Its logP value, hydrogen bond acceptors/donors, and molecular weight fall within ranges that are frequently searched in relation to Lipinski's rule of five and drug-likeness parameters. These properties are crucial for understanding its potential as a lead compound in drug discovery programs.

Recent patent literature reveals growing commercial interest in compounds with this structural framework, particularly in areas of neurodegenerative disease research and metabolic disorder therapeutics. The presence of both fluorine and chlorine substituents in the molecule makes it attractive for structure-activity relationship (SAR) studies, as these halogens can significantly influence binding interactions with biological targets.

Analytical characterization of CAS 1111260-49-1 presents unique challenges that have become discussion points in spectroscopy communities. The compound's NMR fingerprint, particularly the proton environments near the oxadiazole-pyridazine junction, requires careful interpretation. Mass spectrometric analysis of such heteroaromatic systems also generates characteristic fragmentation patterns that are valuable for structural confirmation.

The stability profile of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine under various conditions is another area of active investigation. Researchers are particularly interested in how the sulfanyl linkage affects the compound's hydrolytic stability and photochemical behavior - topics that frequently appear in stability-indicating method development literature.

In the context of current pharmaceutical trends, this compound's structural features align well with interests in targeted protein degradation and molecular glues. The pyridazine-oxadiazole combination could potentially serve as a versatile scaffold for designing PROTACs or other bifunctional molecules, making it relevant to one of the most searched topics in contemporary drug discovery.

From a regulatory perspective, the environmental fate and ecotoxicological profile of such halogenated heterocycles are becoming increasingly important considerations. The presence of both fluorine and chlorine in the structure prompts questions about biodegradation pathways and metabolic transformation - subjects that are gaining attention in green chemistry initiatives.

The crystallization behavior of 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine is another area of practical importance. Polymorphism screening of such multi-ring systems with halogen substituents often reveals interesting solid-state properties that affect formulation development - a key concern in pharmaceutical manufacturing quality by design (QbD) approaches.

In conclusion, 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine (CAS No. 1111260-49-1) represents a fascinating case study in modern heterocyclic chemistry. Its structural complexity, combined with the current research trends in medicinal chemistry and drug design, ensures its continued relevance in scientific literature and patent applications. The compound serves as an excellent example of how strategic incorporation of halogen atoms and heterocyclic cores can yield molecules with significant potential for therapeutic development.

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